3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione is a complex organic compound featuring a chromene core structure with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving thionyl chloride and triethylamine . The chromene core can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown antitumor activity.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: This compound incorporates the benzo[d][1,3]dioxole structure and has applications in organoselenium chemistry.
Uniqueness
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to its specific combination of the chromene core and benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1038998-66-1 |
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Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C19H18O5/c1-19(2)8-14(20)13-7-12(18(21)24-17(13)9-19)5-11-3-4-15-16(6-11)23-10-22-15/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI Key |
IUEGTLLFBYTJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)CC3=CC4=C(C=C3)OCO4)C(=O)C1)C |
Origin of Product |
United States |
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